molecular formula C14H7FN2O B11787019 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile CAS No. 1706443-02-8

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile

Cat. No.: B11787019
CAS No.: 1706443-02-8
M. Wt: 238.22 g/mol
InChI Key: SZHKHEVOCHFODY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to bind with various enzymes and receptors, leading to a diverse range of biological activities . This specific derivative is of significant interest for constructing novel molecular entities with potential pharmacological properties. Researchers utilize this compound as a key building block in the synthesis of more complex molecules. Modern synthetic approaches for such benzo[d]oxazole structures involve efficient cyclization reactions from anilide precursors, activated by electron-withdrawing groups to facilitate ring closure . The incorporation of the 3-fluorophenyl substituent and the carbonitrile group can fine-tune the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for optimizing drug-like candidates. Compounds featuring the benzoxazole core have demonstrated a wide spectrum of documented biological activities in research settings, including antimicrobial , anticancer , and anti-inflammatory effects . Furthermore, benzoxazole derivatives have been investigated as potential inhibitors of key enzymes like cyclooxygenase-2 (COX-2) and for their antioxidant properties . This makes this compound a versatile precursor for researchers exploring new therapeutic agents in these areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1706443-02-8

Molecular Formula

C14H7FN2O

Molecular Weight

238.22 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C14H7FN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H

InChI Key

SZHKHEVOCHFODY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with a suitable benzo[d]oxazole precursor in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Addition and Hydrolysis Reactions

The nitrile group (-CN) undergoes characteristic nucleophilic addition and hydrolysis reactions. Under acidic or basic conditions, hydrolysis proceeds to form intermediates or derivatives:

Reaction Conditions Product Key Observations
Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux5-Carboxylic Acid DerivativeGradual conversion monitored via TLC.
Basic HydrolysisNaOH (aq.), EtOH, 80°C5-Carboxamide IntermediateRequires prolonged heating.
Catalytic HydrogenationH₂, Raney Ni, EtOH, 50°C5-Aminomethyl DerivativeSelective reduction without ring opening .

Mechanistic Insight :
The nitrile’s electron-deficient carbon reacts with nucleophiles (e.g., H₂O, NH₃) via a tetrahedral intermediate. Acidic hydrolysis proceeds through protonation of the nitrile, while basic conditions involve hydroxide attack.

Cycloaddition and Heterocycle Formation

The nitrile group participates in cycloadditions, forming fused heterocycles:

2.1. [3+2] Cycloaddition with Azides

Reaction with sodium azide (NaN₃) under Huisgen conditions yields tetrazole derivatives:

R-CN+NaN3Cu(I)R-Tetrazole\text{R-CN} + \text{NaN}_3 \xrightarrow{\text{Cu(I)}} \text{R-Tetrazole}

Conditions : CuI, DMF, 100°C, 12 h .
Application : Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability in drug design .

2.2. Formation of Isoxazoles

Reaction with hydroxylamine derivatives in the presence of K₂CO₃ forms isoxazole-linked conjugates :

R-CN+NH2OHR-Isoxazole\text{R-CN} + \text{NH}_2\text{OH} \rightarrow \text{R-Isoxazole}

Key Example : Similar benzo[d]oxazole derivatives react with alkynes and nitromethane to form isoxazole rings .

Electrophilic Aromatic Substitution (EAS)

The benzo[d]oxazole ring’s electron density is reduced by the nitrile and fluorine groups, directing EAS to specific positions:

Position Reactivity Example Reaction
C4Activated by oxazole’s nitrogenNitration (HNO₃/H₂SO₄) yields 4-nitro adduct
C6Deactivated by fluorine’s meta-directing effectLimited reactivity observed .

Experimental Evidence :

  • Nitration of 2-(3-fluorophenyl)benzo[d]oxazole derivatives predominantly occurs at C4 .

  • Halogenation (e.g., bromination) requires Lewis acid catalysts like AlCl₃ .

Functional Group Interconversion at the Nitrile

The nitrile serves as a versatile handle for synthesizing diverse derivatives:

Transformation Reagents Product Application
Grignard AdditionRMgX, THF, 0°CKetone or IminePrecursor for alcohols/amines.
Reduction to AmineLiAlH₄, Et₂O5-Aminomethyl DerivativeBioactive intermediate .
Reaction with OrganozincR-Zn-Br, Pd(PPh₃)₄Cross-Coupled ProductSuzuki-Miyaura analogs.

Ring-Opening and Rearrangement Reactions

Under strong acidic or reductive conditions, the oxazole ring may undergo cleavage:

Ring Opening with AlCl₃ :
Lewis acids like AlCl₃ facilitate benzotriazole ring cleavage (BtRC) in related compounds, suggesting potential for oxazole ring opening in extreme conditions :

OxazoleAlCl3Acylated Amine Intermediate\text{Oxazole} \xrightarrow{\text{AlCl}_3} \text{Acylated Amine Intermediate}

Outcome : Forms imine or carbonyl derivatives, though stability depends on substituents .

Biological Activity and Pharmacological Modifications

While not a direct focus on reactions, structural analogs demonstrate:

  • Neuroprotective Effects : Substituted benzo[d]oxazoles inhibit Aβ aggregation in neurodegenerative models .

  • Anticancer Activity : Nitrile derivatives undergo metabolic activation to form covalent inhibitors .

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to nitrile oxidation and fluorine displacement .

  • Thermal Stability : Decomposes above 250°C, releasing HCN and fluorinated byproducts .

Scientific Research Applications

Biological Applications

1.1 Anticancer Properties
Recent studies have highlighted the potential of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile as an anticancer agent. Research indicates that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. For instance, a series of benzoxazole derivatives has been synthesized and evaluated for their activity against lung carcinoma cells (A-549). Some derivatives demonstrated selective cytotoxicity, reducing viability in cancer cells while sparing normal cells .

1.2 Neuroprotective Effects
Compounds structurally related to this compound have shown neuroprotective effects against β-amyloid toxicity, which is relevant for Alzheimer's disease treatment. In vitro studies suggest that these compounds can enhance cell viability in neuronal cell lines exposed to neurotoxic agents, potentially through modulation of key signaling pathways such as Akt/GSK-3β/NF-κB.

1.3 Antimicrobial Activity
The compound's derivatives have also been investigated for antimicrobial properties. Studies indicate that certain benzoxazole derivatives exhibit significant activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Synthetic Applications

2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecular architectures through various chemical reactions, including nucleophilic substitutions and cyclization reactions. The presence of the fluorine atom enhances the compound's reactivity and stability, making it a valuable intermediate in synthetic pathways .

2.2 Development of New Materials
In addition to its pharmaceutical applications, this compound can be explored for its utility in materials science. Its unique structural features may contribute to the development of novel materials with specific electronic or optical properties, which are crucial for applications in sensors and electronic devices .

Industrial Applications

3.1 Pharmaceutical Development
The ongoing research into the therapeutic potential of this compound positions it as a candidate for drug development. Its unique properties may lead to new treatments for cancer and neurodegenerative diseases, making it a focus for pharmaceutical companies aiming to innovate within these therapeutic areas .

3.2 Agrochemical Applications
There is also potential for this compound in agrochemicals, particularly as a bioactive agent that could enhance crop protection strategies against pests or diseases due to its antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(3-fluorophenyl)benzo[d]oxazole-5-carbonitrile and its analogs:

Compound Name Substituent Position/Type Melting Point (°C) Yield (%) IR (C≡N stretch, cm⁻¹) Notable Spectral Features (¹H/¹³C NMR)
This compound (Target) 2-(3-F-C₆H₄), 5-CN Not reported Not reported ~2226–2230 (inferred) Not reported
2-(3-Methylphenyl)benzo[d]oxazole-5-carbonitrile (53) 2-(3-CH₃-C₆H₄), 5-CN 194–196 82 2230 ¹H: δ 8.20 (d, J=8.9 Hz), 8.03 (s); ¹³C: δ 165.3 (C=O), 108.4 (CN)
2-(2-Fluorophenyl)benzo[d]oxazole-5-carbonitrile (56) 2-(2-F-C₆H₄), 5-CN Not reported 86 Not reported Not reported
2-(Ethylamino)benzo[d]oxazole-5-carbonitrile (8b) 2-NHCH₂CH₃, 5-CN 143–145 Not reported 2226 ¹H: δ 7.58 (d, J=0.8 Hz), 3.61–3.53 (m, CH₂); ¹³C: δ 163.0 (C=N)
5-(2-Fluorophenyl)oxazole-2-carbonitrile Oxazole core (non-benzannulated) Not reported Not reported Not reported ¹H NMR (CDCl₃): δ 7.38–8.00 (m, aromatic), 8.22 (s, NH₂)

Key Observations:

Substituent Effects on Melting Points: The 3-methylphenyl derivative (53) exhibits a higher melting point (194–196°C) compared to the ethylamino analog (8b, 143–145°C), likely due to enhanced van der Waals interactions from the planar aromatic methyl group versus the flexible ethylamino chain .

Electronic and Spectral Properties :

  • The nitrile group’s IR stretch (~2226–2230 cm⁻¹) remains consistent across derivatives, confirming minimal electronic perturbation from substituents .
  • In ¹³C NMR, the benzo[d]oxazole C=O resonance appears at δ ~163–165 ppm, while the nitrile carbon is observed at δ ~108–109 ppm . Fluorine’s electron-withdrawing effect may deshield adjacent carbons, but specific shifts for the target compound require experimental validation.

The 3-fluorophenyl group may enhance metabolic stability and target binding compared to methyl or amino substituents.

Biological Activity

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzo[d]oxazole core and a 3-fluorophenyl substituent. This compound has been studied for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H10FN2O\text{C}_{15}\text{H}_{10}\text{F}\text{N}_{2}\text{O}

This structure includes:

  • A benzo[d]oxazole ring system.
  • A carbonitrile functional group at the 5-position.
  • A fluorinated phenyl group at the 2-position.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[d]oxazole, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.

Table 1: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundMCF-7TBD
Comparison Compound (Doxorubicin)MCF-713 ± 0.42
Comparison Compound (Doxorubicin)HepG225 ± 0.55

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

In studies, it was observed that compounds similar to this compound demonstrated IC50 values significantly lower than doxorubicin, indicating strong potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, particularly as a COX-2 inhibitor. In vitro assays have shown that derivatives exhibit significant inhibition of COX-2 activity at low concentrations, suggesting potential applications in treating inflammatory diseases.

Table 2: COX-2 Inhibition Activity

CompoundIC50 (μM)
This compoundTBD
Reference Drug (Celecoxib)~0.1

The proposed mechanism of action for the anticancer effects involves the induction of apoptosis in cancer cells through cell cycle arrest. Specifically, compounds have been shown to cause accumulation in the sub-G1 and G2/M phases of the cell cycle, leading to increased apoptotic activity .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated various benzo[d]oxazole derivatives against multiple cancer cell lines. The results indicated that the introduction of fluorine at the ortho position significantly enhanced cytotoxicity compared to non-fluorinated analogs .
  • Neuroprotective Effects : Another investigation focused on neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, revealing that related compounds could reduce neurotoxicity and promote cell viability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, a benzo[d]oxazole core can be formed by cyclizing a 2-aminophenol derivative with a carbonyl-containing precursor. The 3-fluorophenyl group is introduced using fluorinated benzaldehydes (e.g., 3-fluoro-2-hydroxybenzaldehyde, CAS RN 394-50-3) as starting materials. Nitrile groups are incorporated via nucleophilic substitution or cyanation reactions under controlled conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorophenyl substituents and assess electronic environments.
  • IR : Confirms nitrile (C≡N) stretches (~2200 cm1^{-1}) and oxazole ring vibrations.
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation (see advanced questions for refinement tools) .

Q. How can computational methods predict the reactivity of the nitrile group in this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, revealing nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets, while MD simulations evaluate stability in solvents .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for fluorinated oxazole derivatives?

  • Methodology : Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, WinGX integrates tools like CELL_NOW for data deconvolution. Compare torsion angles and packing motifs with analogous structures (e.g., 3-fluoro-5-hydroxybenzonitrile derivatives) to validate geometric parameters .

Q. What experimental strategies mitigate side reactions during the introduction of the fluorophenyl group?

  • Methodology :

  • Protection/Deprotection : Temporarily protect reactive hydroxyl or amine groups on the benzoxazole core using silyl ethers (e.g., TMSCl).
  • Electrophilic Fluorination : Employ Selectfluor® or DAST to minimize byproducts.
  • Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction stoichiometry .

Q. How does the 3-fluorophenyl substituent influence electronic properties and intermolecular interactions?

  • Methodology :

  • Electron Withdrawal : Fluorine’s -I effect reduces electron density on the oxazole ring, confirmed via Hammett plots or cyclic voltammetry.
  • Crystal Packing : Analyze X-ray data for C–F⋯H or F⋯π interactions using Mercury software. Compare with non-fluorinated analogs to quantify packing efficiency .

Q. What challenges arise in refining disordered solvent molecules in the crystal lattice of this compound?

  • Methodology : In SHELXL, apply SQUEEZE to model diffuse electron density from disordered solvents. Validate with PLATON’s ADDSYM to check for missed symmetry elements. For severe disorder, collect low-temperature data (e.g., 100 K) to improve resolution .

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